molecular formula C8H12Cl3N4PS B2688665 1-(Di(1-aziridinyl)phosphorothioyl)-2-(trichloromethyl)-4,5-dihydro-1H-imidazole CAS No. 109827-56-7

1-(Di(1-aziridinyl)phosphorothioyl)-2-(trichloromethyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2688665
CAS No.: 109827-56-7
M. Wt: 333.6
InChI Key: MJFTWFZZGOVVBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Di(1-aziridinyl)phosphorothioyl)-2-(trichloromethyl)-4,5-dihydro-1H-imidazole is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes aziridine and phosphorothioyl groups, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Di(1-aziridinyl)phosphorothioyl)-2-(trichloromethyl)-4,5-dihydro-1H-imidazole typically involves the reaction of aziridine derivatives with phosphorothioyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process requires precise temperature control and the use of appropriate solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous monitoring of reaction parameters, and the implementation of purification techniques such as distillation and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(Di(1-aziridinyl)phosphorothioyl)-2-(trichloromethyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The aziridine rings can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols; reactions are often conducted in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(Di(1-aziridinyl)phosphorothioyl)-2-(trichloromethyl)-4,5-dihydro-1H-imidazole has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive aziridine groups.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Di(1-aziridinyl)phosphorothioyl)-2-(trichloromethyl)-4,5-dihydro-1H-imidazole involves its interaction with biological molecules through its reactive aziridine rings. These rings can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of biological processes. The phosphorothioyl group also plays a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • P,P-Di(1-aziridinyl)-N’-(1-methylethylidene)-N-phenylphosphinic hydrazide
  • P,P-Di(1-aziridinyl)-N’-(4-nitrophenyl)-N-(phenylmethylidene)phosphinic hydrazide
  • P,P-Di(1-aziridinyl)-N’-(4-hydroxy-10-oxo-9(10H)-anthracenylidene)-N-methylphosphinic hydrazide

Uniqueness

1-(Di(1-aziridinyl)phosphorothioyl)-2-(trichloromethyl)-4,5-dihydro-1H-imidazole is unique due to its combination of aziridine and phosphorothioyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

bis(aziridin-1-yl)-sulfanylidene-[2-(trichloromethyl)-4,5-dihydroimidazol-1-yl]-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Cl3N4PS/c9-8(10,11)7-12-1-2-15(7)16(17,13-3-4-13)14-5-6-14/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFTWFZZGOVVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)C(Cl)(Cl)Cl)P(=S)(N2CC2)N3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl3N4PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109827-56-7
Record name 1-(BIS-AZIRIDIN-1-YL-PHOSPHINOTHIOYL)-2-TRICHLOROMETHYL-4,5-DIHYDRO-1H-IMIDAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.